
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride
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Overview
Description
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H14Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride typically involves the reduction of the corresponding dinitro compound followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form saturated diamines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Saturated diamines.
Substitution: Various substituted diamine derivatives.
Scientific Research Applications
Chemistry
In the field of organic synthesis, (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride serves as a valuable building block for creating complex organic molecules. Its amine groups can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form cyclohexene oxides.
- Reduction : Can be reduced to yield cyclohexane derivatives.
- Substitution : The amine groups can engage in substitution reactions with alkyl halides.
Biology
Recent studies have highlighted the biological activities of this compound, particularly its potential interactions with biomolecules:
- Enzyme Interaction : The amine groups facilitate binding to enzymes and receptors involved in cell signaling pathways.
- DNA Interaction : Research suggests that the compound may influence gene regulation through interactions with DNA.
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation; apoptosis induction | |
Antimicrobial | Potential activity against Staphylococcus aureus and MRSA | |
Enzyme Interaction | Binding to enzymes influencing cellular responses |
Case Study 1: Antitumor Efficacy
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent. Mechanistic studies revealed that the compound triggers apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its chiral nature allows it to selectively interact with stereospecific sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-1,2-Cyclohexanediamine
- (1R,2R)-trans-1,2-Cyclopentanediamine
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is unique due to its unsaturated cyclohexene ring, which imparts distinct reactivity compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride, also known as trans-4-Cyclohexene-1,2-diamine dihydrochloride, is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexene ring and two amino groups, allows it to engage in various biological interactions that can influence biochemical pathways and therapeutic outcomes.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄Cl₂N₂
- Molecular Weight : 185.09 g/mol
- Structure : The compound consists of a cyclohexene ring with amino groups at the 1 and 2 positions, which are essential for its biological activity and chemical reactivity.
The mechanism of action of this compound involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction is particularly relevant in medicinal chemistry where the compound's ability to modulate enzyme activity and receptor binding is of interest.
Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological properties. It has been studied for its potential applications in:
- Cancer Treatment : Preliminary studies suggest that derivatives of this compound show activity against certain cancer cell lines.
- Neuroprotection : Investigations into its effects on neuroinflammation and neurodegenerative diseases have highlighted its potential role in modulating inflammatory pathways associated with conditions like Alzheimer's disease .
Binding Interactions
Studies have shown that the compound can bind to specific receptors or enzymes within biological systems. This binding capability is crucial for understanding its pharmacological effects and guiding further research into its therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Trans-1,2-Diaminocyclohexane | Lacks double bond; saturated structure | More stable but less reactive than cyclohexene variant |
Cis-1,2-Diaminocyclohexane | Spatial arrangement differs; cis configuration | Different reactivity profile due to sterics |
Trans-1,4-Diaminocyclohexane | Amino groups at 1 and 4 positions | Altered properties due to different substitution pattern |
The presence of the double bond in this compound distinguishes it from its saturated counterparts. This feature enhances its chemical reactivity and potential for diverse modifications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis of Chiral N-Heterocyclic Carbenes : A study demonstrated the compound's utility in synthesizing chiral N-heterocyclic carbenes, which are important catalysts in organic reactions.
- Antitumor Activity : Research published in "Tetrahedron Letters" highlighted the antitumor activity of novel derivatives derived from this compound. The findings suggest promising efficacy against specific cancer types but indicate that further research is necessary to establish safety profiles for clinical applications.
- Neuroinflammation Studies : Investigations into the compound's effects on neuroinflammation revealed its potential to inhibit pathways associated with neurodegenerative diseases. This aspect underscores the importance of this compound in developing therapeutic strategies for brain-related disorders .
Properties
IUPAC Name |
cyclohex-4-ene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRHSHMGMLJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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